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Introduction
TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105),

a co-receptor for the transforming growth factor-beta (TGF-β) superfamily.[1][2][3] Endoglin is

highly expressed on the surface of proliferating endothelial cells, making it a key regulator of

angiogenesis, the formation of new blood vessels that are critical for tumor growth and

metastasis.[1][3] TRC105 exerts its antitumor effects through multiple mechanisms, including

antibody-dependent cell-mediated cytotoxicity (ADCC) and the inhibition of BMP-9 and

downstream Smad signaling, which ultimately disrupts angiogenesis. Preclinical and clinical

studies have shown that TRC105 can potentiate the effects of other anticancer agents,

particularly those that target the vascular endothelial growth factor (VEGF) pathway, such as

bevacizumab. Upregulation of the endoglin pathway has been identified as a potential

mechanism of resistance to anti-VEGF therapies, providing a strong rationale for combination

treatment.

These application notes provide a comprehensive guide for designing and executing preclinical

experiments to evaluate the combination therapy of TRC105 with a VEGF inhibitor.
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In Vitro Efficacy of TRC105 in Combination with
Bevacizumab

Cell Line Assay
TRC105
(µg/mL)

Bevacizuma
b (ng/mL)

Combinatio
n Effect

Reference

HUVEC
Tube

Formation
100 100

Greater

inhibition than

single agents

HUVEC Migration 100 100

More

inhibition than

single agents

HUVEC Apoptosis 100 N/A

3-fold

increase vs.

control

HUVEC Apoptosis 1000 N/A

6-fold

increase vs.

control

In Vivo Efficacy of TRC105 in Combination Therapy
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Tumor
Model

Combinatio
n Agent

TRC105
Dosing

Combinatio
n Agent
Dosing

Outcome Reference

Murine

Breast

Cancer

Bevacizumab Not specified Not specified

Inhibition of

tumor growth

and

metastasis

Syngeneic

Colorectal

Cancer

(Subcutaneo

us)

PD-1

Antibody
Not specified Not specified

Significantly

reduced

tumor volume

vs. single

agents

Syngeneic

Colorectal

Cancer

(Orthotopic)

PD-1

Antibody
Not specified Not specified

Significantly

improved

survival vs.

single agents

Clinical Trial Data for TRC105 Combination Therapy
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Cancer
Type

Combinatio
n Agent

TRC105
Dose

Patient
Response

Clinical
Trial ID

Reference

Advanced

Solid Tumors
Bevacizumab

10 mg/kg

weekly

47% with

stable

disease or

better

NCT0133272

1

Recurrent

Glioblastoma
Bevacizumab

10 mg/kg

weekly

Median PFS

of 1.81

months

NCT0164834

8

Metastatic

Renal Cell

Carcinoma

Axitinib Not specified

No

improvement

in PFS

NCT0180606

4

Advanced

Angiosarcom

a

Pazopanib Not specified

No

improvement

in PFS

NCT0297989

9

Signaling Pathway Diagram
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Mechanism of Action of TRC105 in Combination with VEGF Inhibition
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Caption: Dual blockade of Endoglin (CD105) and VEGF pathways to inhibit angiogenesis.
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Experimental Workflow Diagram
Workflow for Preclinical Evaluation of TRC105 Combination Therapy
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Caption: A stepwise approach for evaluating TRC105 combination therapy.

Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of TRC105, alone and in combination with a VEGF inhibitor, on

the ability of endothelial cells to form capillary-like structures.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Matrigel Basement Membrane Matrix

TRC105 (Carotuximab)

VEGF Inhibitor (e.g., Bevacizumab)

Human IgG Isotype Control

24-well tissue culture plates

Calcein AM fluorescent dye

Protocol:

Thaw Matrigel on ice overnight. Pipette 250 µL of Matrigel into each well of a pre-chilled 24-

well plate.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.

Harvest HUVECs using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5

cells/mL.
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Prepare treatment groups in the cell suspension:

Vehicle control (medium only)

Human IgG Isotype Control (at the same concentration as TRC105)

TRC105 (e.g., 100 µg/mL)

VEGF Inhibitor (e.g., 100 ng/mL)

TRC105 + VEGF Inhibitor

Add 500 µL of the HUVEC suspension to each Matrigel-coated well.

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

After incubation, carefully remove the medium and wash the cells with PBS.

Stain the cells with Calcein AM for 30 minutes.

Visualize and capture images of the tube networks using a fluorescence microscope.

Quantify the degree of tube formation by measuring parameters such as the number of

junctions, total tube length, and number of loops using image analysis software.

In Vitro Cell Migration (Scratch) Assay
Objective: To evaluate the effect of TRC105, alone and in combination with a VEGF inhibitor,

on endothelial cell migration.

Materials:

HUVECs

EGM-2 Medium

TRC105

VEGF Inhibitor
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Human IgG Isotype Control

6-well tissue culture plates

200 µL pipette tip

Protocol:

Seed HUVECs in 6-well plates and culture until a confluent monolayer is formed.

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

Gently wash the wells with PBS to remove detached cells.

Replace the medium with fresh EGM-2 containing the respective treatments:

Vehicle control

Human IgG Isotype Control

TRC105 (e.g., 100 µg/mL)

VEGF Inhibitor (e.g., 100 ng/mL)

TRC105 + VEGF Inhibitor

Capture images of the scratch at 0 hours.

Incubate the plate at 37°C and 5% CO2.

Capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).

Measure the width of the scratch at multiple points for each image.

Calculate the percentage of wound closure relative to the 0-hour time point.

In Vitro Apoptosis Assay
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Objective: To determine if TRC105, alone or in combination, induces apoptosis in endothelial

cells.

Materials:

HUVECs

EGM-2 Medium

TRC105

VEGF Inhibitor

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Flow cytometer

Protocol:

Seed HUVECs in 6-well plates and allow them to adhere overnight.

Treat the cells with the different drug combinations as described in the previous protocols for

24-48 hours.

Harvest both adherent and floating cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry within one hour.

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late

apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
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Synergy Analysis using the Chou-Talalay Method
Objective: To quantitatively determine if the combination of TRC105 and a VEGF inhibitor

results in synergistic, additive, or antagonistic effects.

Protocol:

Perform dose-response experiments for each drug individually and in combination using the

in vitro assays described above (e.g., cell viability, tube formation).

For combination studies, use a constant ratio of the two drugs.

Calculate the fraction of cells affected (Fa) for each dose and combination.

Use software such as CompuSyn to analyze the data based on the Chou-Talalay method.

The software will generate a Combination Index (CI) value:

CI < 1 indicates synergism

CI = 1 indicates an additive effect

CI > 1 indicates antagonism

In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of TRC105 in combination with a VEGF

inhibitor in a mouse xenograft model.

Materials:

Athymic nude mice (4-6 weeks old)

Human tumor cell line (e.g., a renal or breast cancer cell line known to be responsive to anti-

angiogenic therapy)

Matrigel

TRC105
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VEGF Inhibitor (e.g., Bevacizumab)

Sterile PBS

Calipers

Protocol:

Subcutaneously inject 1-5 x 10^6 tumor cells mixed with Matrigel into the flank of each

mouse.

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³),

randomize the mice into treatment groups (n=8-10 mice per group):

Group 1: Vehicle control (e.g., sterile PBS, intraperitoneally, twice weekly)

Group 2: TRC105 (e.g., 10 mg/kg, intraperitoneally, twice weekly)

Group 3: VEGF Inhibitor (e.g., Bevacizumab, 5 mg/kg, intraperitoneally, twice weekly)

Group 4: TRC105 + VEGF Inhibitor (at the same doses and schedule as the single-agent

groups)

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the

formula: (Length x Width²) / 2.

Monitor animal body weight and overall health throughout the study.

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry (IHC) Analysis of Tumor Tissues
Objective: To assess the effect of the combination therapy on tumor angiogenesis and

proliferation.

Materials:
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Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study

Primary antibodies: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation)

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Microscope

Protocol:

Deparaffinize and rehydrate the tumor tissue sections.

Perform antigen retrieval according to the primary antibody manufacturer's

recommendations.

Block endogenous peroxidase activity.

Incubate the sections with the primary antibodies (anti-CD31 and anti-Ki-67) overnight at

4°C.

Wash the sections and incubate with the HRP-conjugated secondary antibody.

Develop the signal using a DAB substrate kit.

Counterstain with hematoxylin.

Dehydrate and mount the slides.

Capture images of the stained sections using a light microscope.

Quantify the microvessel density (by counting CD31-positive vessels) and the proliferation

index (by calculating the percentage of Ki-67-positive cells) in multiple fields of view for each

tumor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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